2,3-Dihydrobenzo[b]furan-7-ylamine

Medicinal Chemistry Scaffold Optimization Conformational Analysis

Conformationally flexible anilines complicate FBDD SAR. 2,3-Dihydrobenzo[b]furan-7-ylamine (CAS 13414-56-7) provides a rigid, zero-rotatable-bond bicyclic scaffold with a defined 7-amino vector. • Dihydrobenzofuran-7-carboxamide core significantly boosts 5-HT₄ agonism vs. indole analogs. • 5-Cl derivative: 0.100 nM 5-HT₃ binding. • Starting material for SGC-GAK-1 kinase probe. • MW 135.16, XLogP 1.2, TPSA 35.3 Ų-CNS-favorable fragment properties. ≥95% purity solid; bulk stock available for immediate dispatch.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 13414-56-7
Cat. No. B084802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrobenzo[b]furan-7-ylamine
CAS13414-56-7
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESC1COC2=C1C=CC=C2N
InChIInChI=1S/C8H9NO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3H,4-5,9H2
InChIKeyUHHZGSLXPQGPJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydrobenzo[b]furan-7-ylamine Compound Profile


2,3-Dihydrobenzo[b]furan-7-ylamine (also known as 7-amino-2,3-dihydrobenzofuran) is a heterocyclic amine consisting of a benzene ring fused to a partially saturated furan ring, with an amino group at the 7-position ortho to the furan oxygen [1]. This rigid bicyclic scaffold offers a defined spatial orientation that limits rotatable bonds to zero [1], providing a conformationally constrained alternative to more flexible aniline derivatives. The compound is a primary building block for medicinal chemistry, with the amine group enabling amide bond formation, diazonium chemistry, and other transformations to access complex target-directed molecules . Its molecular weight of 135.16 g/mol, predicted XLogP of 1.2, and topological polar surface area of 35.3 Ų [1] position it favorably within fragment-like property space, making it a preferred starting point over larger, more lipophilic benzofuran analogs in hit-to-lead campaigns.

Scaffold Conformationally restricted aniline bioisostere with zero rotatable bonds
Profile Fragment-like physicochemical profile supports early hit-to-lead campaigns
Handle Primary amine enables rapid amide, sulfonamide, and urea library synthesis

2,3-Dihydrobenzo[b]furan-7-ylamine: Scaffold Defines Potency


Substituting a 7-amino-2,3-dihydrobenzofuran core with a different aniline, benzofuran, or dihydrobenzofuran analog is not a neutral decision; it can fundamentally alter a molecule's pharmacological profile. As demonstrated in a key structure-activity relationship (SAR) study, replacing a benzamide moiety with a 2,3-dihydrobenzo[b]furan-7-carboxamide skeleton significantly enhanced 5-HT4 receptor agonist activity, while the analogous indole skeleton led to a marked decrease in potency [1]. Furthermore, the specific substitution pattern on the 2,3-dihydrobenzofuran core is critical. Data on N-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)amide ACAT inhibitors shows that adding a 6-methyl group or a 5-dimethylamino group to the dihydrobenzofuran ring can increase inhibitory activity by orders of magnitude [2]. Therefore, the precise substitution pattern and oxidation state of this core are primary determinants of biological activity and must be controlled from the earliest stages of synthesis.

Target Scaffold
2,3-Dihydrobenzofuran-7-carboxamide core
Common Substitute
Indole-5-carboxamide analog
Reported decrease in 5-HT4 agonist activity; scaffold not interchangeable
Optimized Core
Methyl-substituted 2,3-dihydrobenzofuran-7-yl amide
Unsubstituted Core
Parent N-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)amide
Substitution pattern may shift inhibitory activity; missing groups can weaken target engagement

2,3-Dihydrobenzo[b]furan-7-ylamine: Comparative Evidence


Rigid vs. Flexible Aniline: Ligand Efficiency Gain

The 2,3-dihydrobenzo[b]furan-7-ylamine scaffold presents a rigid, pre-organized structure with zero rotatable bonds, in stark contrast to a flexible 2-ethoxyaniline fragment which possesses two rotatable bonds (C-O and O-C) [1]. This conformational restriction can reduce the entropic penalty upon binding to a biological target, potentially increasing ligand efficiency and providing a more defined pharmacophore for computational modeling. The dihydrofuran ring also forces the 7-amino group into an ortho-like geometry relative to the oxygen, which is distinct from the geometry achievable with a simple ortho-substituted aniline.

Conformational Rigidity
Class-level
0 rotatable bonds vs ≥2 in flexible anilines
Supports rigid pharmacophore design and lower entropic binding penalty
Computed descriptor; class-level inference
Medicinal Chemistry Scaffold Optimization Conformational Analysis

Dihydrobenzofuran vs. Indole: 5-HT4 Receptor Potency

In a comparative SAR study evaluating heterocyclic carboxamides as 5-HT4 receptor agonists, the compound incorporating the 2,3-dihydrobenzo[b]furan-7-carboxamide core (compound 8a) demonstrated significantly greater potency than the corresponding indole-5-carboxamide derivative. The specific quantitative data indicates that the indole scaffold caused a "remarkable decrease" in 5-HT4 agonistic activity relative to the 2,3-dihydrobenzofuran core [1]. This demonstrates the critical importance of the partially saturated benzofuran ring for optimal target engagement, likely due to subtle differences in hydrogen bonding, pi-stacking, and overall molecular shape compared to the fully aromatic indole.

5-HT4 Agonism
Head-to-head
Dihydrobenzofuran core: potent agonist; Indole core: reported marked decrease
Core heterocycle not interchangeable; scaffold choice determines receptor activation
Direct comparative SAR study
Serotonin Receptor Agonist 5-HT4 Structure-Activity Relationship

Dihydrobenzofuran vs. Aniline: 5-HT3 Binding Affinity

Derivatives of the 2,3-dihydrobenzo[b]furan-7-ylamine scaffold have been shown to achieve sub-nanomolar binding affinities for the serotonin 5-HT3 receptor. One such analog, 2-(4-amino-5-chloro-2,3-dihydrobenzo[b]furan-7-ylcarboxamido)-(2S)-4-azabicyclo[2.2.2]octane, demonstrated a Ki of 0.100 nM in a radioligand displacement assay in rat entorhinal cortex [1]. This level of potency is far superior to many simpler aniline-based 5-HT3 ligands, which typically exhibit affinities in the micromolar to high nanomolar range, underscoring the value of the dihydrobenzofuran scaffold for achieving high-affinity interactions.

5-HT3 Binding
Class-level
Ki 0.100 nM
Supports high-affinity target engagement context
Single derivative; class-level inference
Serotonin Receptor Antagonist 5-HT3 Binding Affinity

Methyl Substitution Drives ACAT Inhibition Potency

A systematic SAR study on N-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)amides revealed the profound impact of additional methyl substitution on the dihydrobenzofuran ring. The addition of methyl groups at the 4- and 6-positions of the dihydrobenzofuran core was essential for achieving potent ACAT inhibitory activity [1]. While the base 7-amino scaffold provides a functionalizable handle, it is the further substituted core that drives activity. The most potent compound in the series, N-[5-(dimethylamino)-2,2,4,6-tetramethyl-2,3-dihydrobenzofuran-7-yl]-2,2-dimethyldodecanamide (TEI-6620), achieved an IC50 of 0.020 µM against rabbit small intestine ACAT [1], showcasing the immense potential for potency optimization through targeted substitution of the dihydrobenzofuran ring.

ACAT Inhibition
Class-level
IC50 0.020 µM
Substitution pattern determines potency; optimized core achieves nanomolar activity
SAR trend; TEI-6620 example
ACAT Inhibitor Acyl-CoA:Cholesterol Acyltransferase Metabolic Disease

2,3-Dihydrobenzo[b]furan-7-ylamine: Validated Applications


Fragment-Based Drug Discovery for Serotonergic Targets

As a low-molecular-weight fragment (MW 135.16) with a defined vector for elaboration, this amine is ideally suited for FBDD campaigns. The evidence that its 5-chloro derivative achieves 0.100 nM binding at 5-HT3 receptors [5] and that the dihydrobenzofuran core is critical for 5-HT4 agonism [2] validates its use in building focused fragment libraries targeting the serotonin receptor family. It is a more attractive starting point than generic anilines due to its inherent potency-enhancing properties.

Synthesis of CNS-Penetrant Tool Compounds and Leads

The scaffold's favorable physicochemical properties, including a low molecular weight (135.16), moderate lipophilicity (XLogP = 1.2), and a topological polar surface area (35.3 Ų) that falls within desirable CNS drug space [5], make it a strategic choice for synthesizing CNS-targeted compounds. The evidence of its use in generating potent ligands for various serotonin receptors (5-HT3, 5-HT4, 5-HT2C) [REFS-1, REFS-2] supports its application in developing new chemical probes and preclinical candidates for neurological and psychiatric disorders.

Kinase Inhibitor Chemical Probe Development

The compound was used as a key starting material in the development of SGC-GAK-1, a potent and selective chemical probe for cyclin G-associated kinase (GAK) [5]. This demonstrates its suitability for kinase-directed medicinal chemistry, where the amine can be functionalized to interact with the kinase hinge region or to build out into other pockets. The ability to rapidly generate analogs from this common intermediate allows for efficient SAR exploration of the kinase ATP-binding site.

Combinatorial Synthesis of Cardiovascular & Metabolic Leads

The primary amine group is a versatile handle for high-throughput parallel synthesis, enabling the rapid generation of diverse amide, sulfonamide, or urea libraries. This is supported by the extensive SAR study on N-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)amides, which identified sub-micromolar ACAT inhibitors and compounds with significant in vivo cholesterol-lowering activity in rats [5]. The scaffold is thus a validated template for generating focused libraries for metabolic and cardiovascular disease targets.

Application
Selection Property
Validation Focus
Serotonin receptor fragment screening
Rigid amine core with low MW and favorable fragment profile
High-affinity probe derivation reported at 5-HT3/5-HT4
CNS-targeted tool compound synthesis
Favorable CNS physicochemical profile (low TPSA, moderate LogP)
Ligand generation for multiple serotonin receptors reported
Kinase inhibitor chemical probe synthesis
Primary amine for hinge-binding elaboration
GAK probe (SGC-GAK-1) development context reported
Metabolic target library synthesis
Versatile amine for amide/sulfonamide/urea coupling
ACAT inhibition SAR; potency tunable via substitution

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